

A Technical Guide to the Spectroscopic Data of 1,2,3-Trimethoxyxanthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trimethoxyxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3-Trimethoxyxanthone**. Due to the limited availability of directly published complete experimental spectra, this document presents a detailed, predicted spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this xanthone derivative in research and drug development.

Compound Profile: 1,2,3-Trimethoxyxanthone

1,2,3-Trimethoxyxanthone is a naturally occurring xanthone that has been isolated from plant species such as *Polygala triphylla* and *Psorospermum adamauense*.^[1] Xanthenes are a class of organic compounds with a distinctive tricyclic ring structure and are known for their diverse pharmacological activities. The specific substitution pattern of the methoxy groups in **1,2,3-Trimethoxyxanthone** influences its physicochemical properties and potential biological activity.

Molecular Structure:

Physicochemical Properties:

Property	Value
Molecular Formula	C ₁₆ H ₁₄ O ₅
Molecular Weight	286.28 g/mol
CAS Number	27460-10-2
Appearance	Predicted to be a crystalline solid

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,2,3-Trimethoxyxanthone**.

Table 1: Predicted ¹H NMR Spectral Data for **1,2,3-Trimethoxyxanthone**

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	m	1H	H-8
~ 7.2 - 7.6	m	2H	H-6, H-7
~ 6.9 - 7.1	m	1H	H-5
~ 6.7	s	1H	H-4
~ 4.0	s	3H	1-OCH ₃
~ 3.9	s	3H	2-OCH ₃
~ 3.8	s	3H	3-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **1,2,3-Trimethoxyxanthone**

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) (ppm)	Carbon Assignment
~ 175 - 180	C-9 (C=O)
~ 155 - 160	C-1, C-3, C-4a
~ 145 - 150	C-2, C-8a
~ 130 - 135	C-7
~ 120 - 125	C-5, C-6
~ 115 - 120	C-9a
~ 100 - 110	C-4, C-8
~ 60 - 65	1-OCH ₃ , 2-OCH ₃
~ 55 - 60	3-OCH ₃

Table 3: Predicted IR Absorption Bands for **1,2,3-Trimethoxyxanthone**

Sample Preparation: KBr pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretching
~ 2950 - 2850	Medium	Aliphatic C-H stretching (in -OCH ₃)
~ 1650 - 1610	Strong	C=O (xanthone carbonyl) stretching
~ 1600 - 1450	Strong	Aromatic C=C stretching
~ 1300 - 1200	Strong	Aryl-O-CH ₃ stretching (asymmetric)
~ 1100 - 1000	Strong	Aryl-O-CH ₃ stretching (symmetric)

Table 4: Predicted Mass Spectrometry Data for **1,2,3-Trimethoxyxanthone**

Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
286	High	$[M]^+$ (Molecular ion)
271	High	$[M - CH_3]^+$
258	Medium	$[M - CO]^+$
243	Medium	$[M - CO - CH_3]^+$
228	Medium	$[M - 2(CO)]^+$ or $[M - CO - 2(CH_3)]^+$

Experimental Protocols

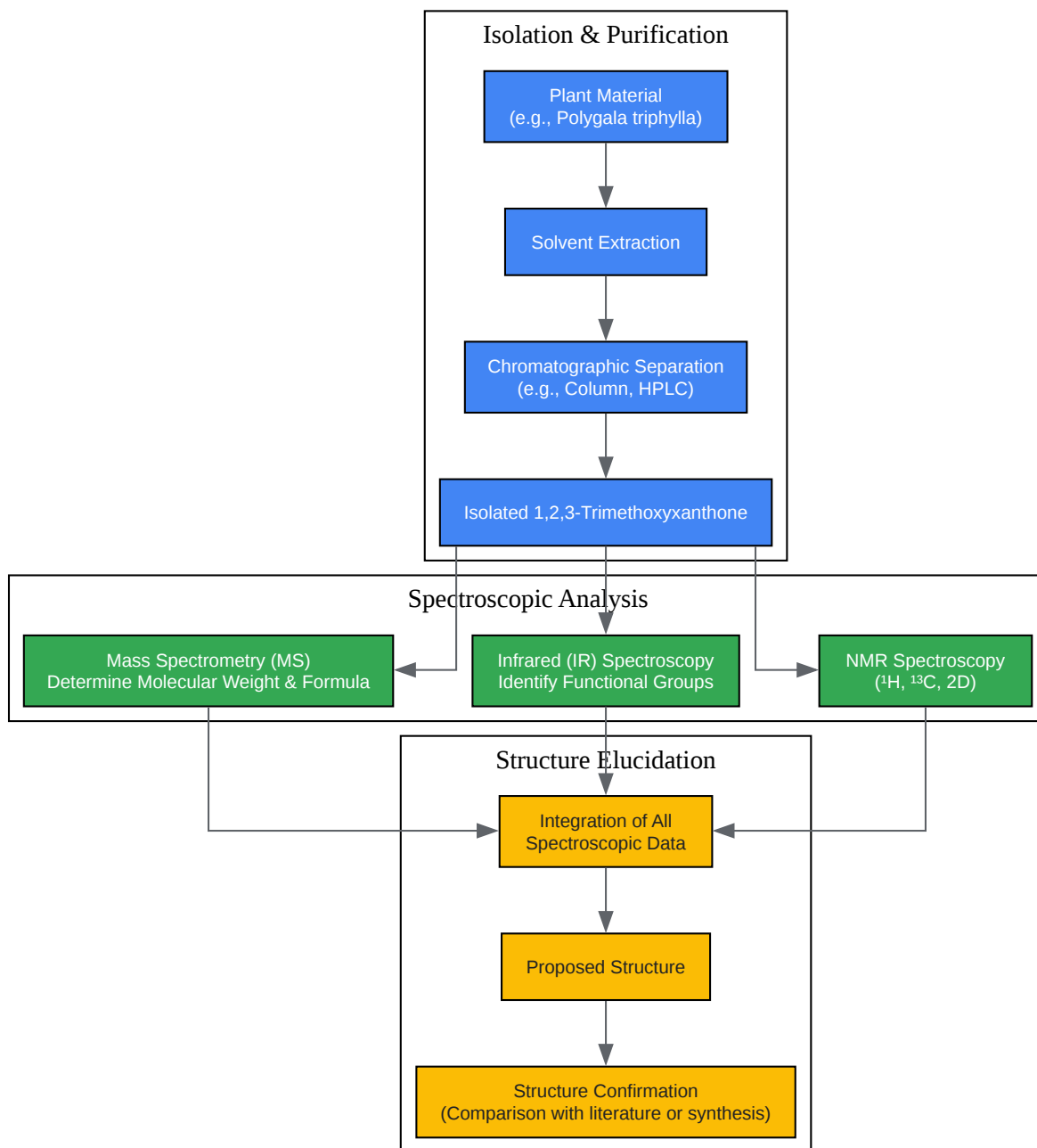
The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for **1,2,3-Trimethoxyxanthone**.

- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
- Sample Preparation: Approximately 5-10 mg of purified **1,2,3-Trimethoxyxanthone** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- 1H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 to 64 scans are typically averaged.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

- **Sample Preparation:** A small amount (1-2 mg) of the solid **1,2,3-Trimethoxyxanthone** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000 to 400 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q Exactive (for ESI) or a JEOL GC-MS system (for EI).
- **Electron Ionization (EI-MS):** The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
- **Electrospray Ionization (ESI-MS):** For a softer ionization technique that often preserves the molecular ion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel xanthone compound, from isolation to final structure elucidation.



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References

- 1. 1,2,3-Trimethoxyxanthone | Plants | 27460-10-2 | Invivochem [[invivochem.com](https://www.invivochem.com)]
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